3-Oxo-3-(2-pyrimidinyl)propanenitrile

Neuroscience Enzymology Nitric Oxide Signaling

Secure a critical advantage for your neurological disease research with 3-Oxo-3-(2-pyrimidinyl)propanenitrile. Unlike generic 2-pyridinyl analogs, its 2-pyrimidinyl group confers a significantly lower pKa (4.33 vs. 6.05), directly enhancing solubility and providing a >900-fold selectivity window for nNOS over eNOS (IC50 100,000 nM). This avoids cardiovascular side-effects, making it indispensable for reproducible stroke, migraine, and neurodegeneration models. Its reactive β-ketonitrile moiety also serves as a versatile scaffold, as cited in CA 2030530, for synthesizing novel heterocyclic cores. Choose this compound to eliminate confounding variables in your structure-activity relationship studies.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B13348948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-(2-pyrimidinyl)propanenitrile
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C(=O)CC#N
InChIInChI=1S/C7H5N3O/c8-3-2-6(11)7-9-4-1-5-10-7/h1,4-5H,2H2
InChIKeyVMCANUJYRLABBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-3-(2-pyrimidinyl)propanenitrile (CAS 1379108-70-9) as a β-Ketonitrile Building Block and nNOS Inhibitor Lead


3-Oxo-3-(2-pyrimidinyl)propanenitrile (CAS 1379108-70-9) is a β-ketonitrile derivative characterized by a 2-pyrimidinyl group attached to a 3-oxopropanenitrile moiety. It is classified as a nitrile due to the cyano group and as a ketone due to the carbonyl group adjacent to the pyrimidine ring . The compound has a molecular weight of 147.13 g/mol , a predicted pKa of 4.33±0.10 , and has been documented as a neuronal nitric oxide synthase (nNOS) inhibitor with an IC50 of 110 nM in rat brain homogenate assays .

Why Generic Substitution of 3-Oxo-3-(2-pyrimidinyl)propanenitrile is Scientifically Risky


The β-ketonitrile class exhibits substantial variation in biological target engagement and physicochemical properties based on the heteroaryl substituent. While compounds like the 2-pyridinyl analog are commercially available, they differ markedly in electronic character (pKa), enzymatic selectivity (nNOS vs. eNOS), and synthetic reactivity. For example, the pyrimidinyl derivative demonstrates a 900-fold selectivity window against eNOS , a critical differentiation for neurological disorder research where endothelial isoform inhibition is contraindicated . Substituting with a generic heteroaryl acetonitrile without validating these specific quantitative parameters can lead to irreproducible biological results and wasted synthetic effort.

Quantitative Differentiation of 3-Oxo-3-(2-pyrimidinyl)propanenitrile Against Structural Analogs


nNOS Inhibition Potency: Nanomolar Activity Distinct from Weak eNOS Engagement

The compound inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM in a homogenate-based oxyhemoglobin assay . In contrast, its activity against human endothelial NOS (eNOS) is negligible, with an IC50 of 100,000 nM (100 µM) in a radiometric L-arginine conversion assay . This ~900-fold difference defines a selectivity window that is critical for research applications requiring nNOS-specific modulation without cardiovascular confounding from eNOS inhibition .

Neuroscience Enzymology Nitric Oxide Signaling

Acidity and Ionization State: 1.7 pKa Units Lower than Pyridine Analog Enables Different Solubility and Handling

The predicted pKa of 3-oxo-3-(2-pyrimidinyl)propanenitrile is 4.33±0.10 , whereas the corresponding 2-pyridinyl analog (3-oxo-3-(2-pyridinyl)propanenitrile) has a predicted pKa of 6.05±0.10 . This 1.7-unit lower pKa for the pyrimidinyl derivative indicates a higher degree of deprotonation at physiological pH (~7.4), which can alter solubility, logD, and passive membrane permeability relative to the pyridine analog. Such differences directly affect bioassay outcomes and synthetic workup procedures.

Medicinal Chemistry Physical Chemistry Pre-formulation

Synthetic Utility: Heteroaryl-3-oxo-propanenitrile Patents Position Compound as Privileged Intermediate for Autoimmune Therapeutics

Patent CA 2030530 explicitly claims heteroaryl-3-oxo-propanenitrile derivatives of formula (I) wherein the heteroaryl can be pyrimidinyl, as useful for the treatment of rheumatoid arthritis and other autoimmune diseases . The patent covers compounds that modulate autoimmune pathways, and the β-ketonitrile moiety serves as a key reactive handle for further derivatization. The 2-pyrimidinyl variant is specifically encompassed within the generic scope, distinguishing it from other heteroaryl acetonitriles that may lack equivalent patent support for autoimmune indications. The compound thus holds a validated position as a synthetic intermediate in a disease-relevant patent landscape.

Medicinal Chemistry Patent Analysis Drug Discovery

High-Impact Application Scenarios for 3-Oxo-3-(2-pyrimidinyl)propanenitrile Based on Quantitative Evidence


Neuronal Nitric Oxide Synthase (nNOS) Probe Development and SAR Studies

Use as a nanomolar nNOS inhibitor (IC50 = 110 nM) with a >900-fold selectivity window against eNOS (IC50 = 100,000 nM) to probe the role of neuronal nitric oxide in neurological disease models, including stroke, migraine, and neurodegeneration, without confounding cardiovascular effects from endothelial isoform inhibition .

β-Ketonitrile Intermediate for Autoimmune Disease Drug Discovery

Employ the compound as a key intermediate for synthesizing heteroaryl-3-oxo-propanenitrile derivatives claimed in CA 2030530 for the treatment of rheumatoid arthritis and other autoimmune conditions, leveraging its reactive β-ketonitrile moiety for constructing pyrazole, pyrimidine, and other heterocyclic cores .

Physicochemical Comparator in Heteroaryl Acetonitrile SAR Libraries

Incorporate into parallel libraries comparing pyrimidinyl vs. pyridinyl vs. other heteroaryl acetonitriles to establish structure-property relationships; the 1.7-unit lower pKa (4.33 vs. 6.05) directly influences ionization and solubility profiles, making it a critical data point for developing predictive models of permeability and bioactivity .

Quote Request

Request a Quote for 3-Oxo-3-(2-pyrimidinyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.